达非那新杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

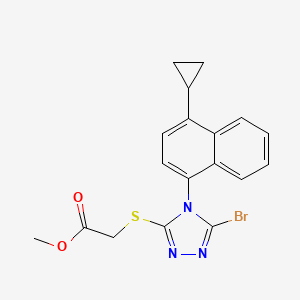

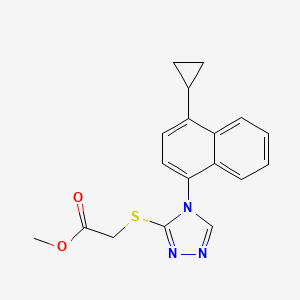

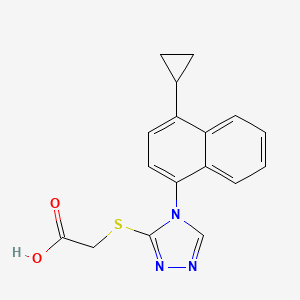

Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .

Molecular Structure Analysis

The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .

Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .

Physical And Chemical Properties Analysis

Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

科学研究应用

杂质表征和结构解析

达非那新杂质 A,即 2-{1-[2-(2,3-二氢苯并呋喃-5-基)-2-氧代乙基]-吡咯烷-3-基}-2,2-二苯基乙酰胺(杂质 A),已在药品质量控制中得到表征。Thomas 等人(2012 年)的一项研究详细介绍了达非那新氢溴酸盐中工艺杂质和主要应力降解产物的识别和表征,包括达非那新杂质 A。杂质使用高效液相色谱 (HPLC) 识别,并使用各种分析技术表征,例如液相色谱-质谱 (LC-MS/MS(n))、核磁共振光谱 (NMR) 和元素分析 (EA)。该研究还提出了这些杂质形成和控制的机制,强调了药物物质在氧化降解以外的各种条件下的稳定性 (Thomas et al., 2012)。

分析方法开发和验证

Murthy 等人(2012 年)开发了一种选择性稳定性指示超高效液相色谱 (UPLC) 方法,用于定量测定达非那新氢溴酸盐及其相关化合物,包括杂质。本研究强调了了解杂质在不同 pH 值下的保留行为以及优化 LC 条件以在最短时间内实现最佳分离的重要性。该方法对药物和杂质表现出高质量的回收率和精密度,突出了其在药物分析中的潜在应用 (Murthy et al., 2012)。

电分析应用

Al-Qahtani 等人(2022 年)探索了新型达非那新 (DFC) 伏安传感器的构建和电分析应用。在这项研究中,氧化锌纳米结构被用作氧化还原介质,对 DFC 分子(包括其杂质)的电氧化表现出有效的催化活性。这种方法提供了一种新颖且精确的方法,用于测定生物样品和药物制剂中的达非那新,为传统的比色法提供了一种替代方法 (Al-Qahtani et al., 2022)。

安全和危害

未来方向

The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .

属性

CAS 编号 |

1048979-16-3 |

|---|---|

产品名称 |

Darifenacin Impurity A |

分子式 |

C28H29NO3 |

分子量 |

427.53 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

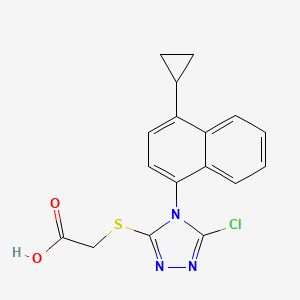

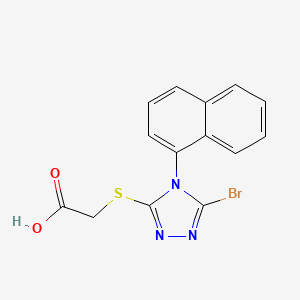

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)